3-Chloro-6-(1-ethoxyvinyl)pyridazine
Overview
Description
3-Chloro-6-(1-ethoxyvinyl)pyridazine is a heterocyclic aromatic organic compound with the molecular formula C8H9ClN2O. This compound belongs to the pyridazine family, which consists of six-membered rings containing two nitrogen atoms. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
3-Chloro-6-(1-ethoxyvinyl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives are known to interact with monoamine oxidase (MAO) and tyrosine kinase 2 (TYK2) enzymes . These interactions often involve hydrogen bonding and π-π stacking interactions, which are crucial for the compound’s biochemical activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is essential for platelet aggregation . This inhibition can lead to changes in cellular signaling and metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme. For instance, pyridazine derivatives have been found to inhibit monoamine oxidase (MAO) by forming hydrogen bonds with the enzyme’s active site . This inhibition can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives can maintain their activity over extended periods, but their stability may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation. At higher doses, it may cause toxic or adverse effects. For example, some pyridazine derivatives have been shown to cause convulsions at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, pyridazine derivatives can affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(1-ethoxyvinyl)pyridazine typically involves the following steps:
Chlorination: The starting material, pyridazine, undergoes chlorination to introduce the chlorine atom at the 3-position.
Ethoxyvinyl Group Introduction: The ethoxyvinyl group is introduced through a reaction involving ethyl vinyl ether and a suitable catalyst.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled reaction conditions to ensure consistent quality and yield. The process involves continuous monitoring and optimization to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-(1-ethoxyvinyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions involve replacing one or more atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Alkyl or alkenyl derivatives.
Substitution Products: Compounds with different substituents at the reactive sites.
Scientific Research Applications
3-Chloro-6-(1-ethoxyvinyl)pyridazine is widely used in scientific research due to its versatile chemical properties. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and interactions with biomolecules.
Medicine: Investigated for potential therapeutic uses and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Chloro-6-(1-ethoxyvinyl)pyridazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context of its application and the specific reactions it undergoes.
Comparison with Similar Compounds
3-Chloro-6-(1-ethoxyvinyl)pyridazine is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other pyridazine derivatives, such as 3-Chloro-6-(1-methoxyvinyl)pyridazine and 3-Bromo-6-(1-ethoxyvinyl)pyridazine.
Uniqueness: The presence of the ethoxyvinyl group in this compound provides distinct chemical properties and reactivity compared to its analogs.
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Properties
IUPAC Name |
3-chloro-6-(1-ethoxyethenyl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-3-12-6(2)7-4-5-8(9)11-10-7/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIMNZWLBCNVQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)C1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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